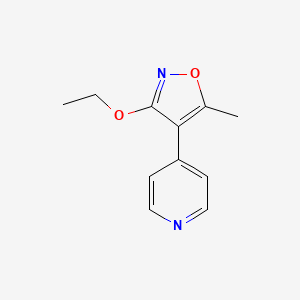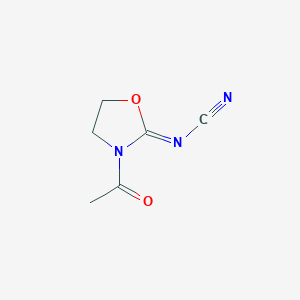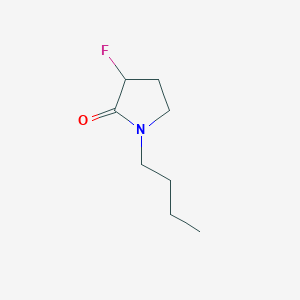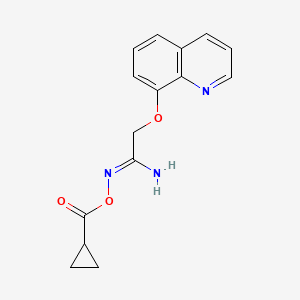
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features a quinoline moiety linked to an acetimidamide group via an oxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
The next step involves the introduction of the cyclopropanecarbonyl group. This can be achieved through a Friedel-Crafts acylation reaction, where the quinoline derivative is reacted with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the acetimidamide group is introduced through a nucleophilic substitution reaction. The quinoline derivative is reacted with an appropriate acetimidamide precursor under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler compound with similar structural features.
8-Hydroxyquinoline: A derivative of quinoline with a hydroxyl group at the 8-position.
Cyclopropanecarboxylic acid: A compound with a cyclopropane ring and a carboxylic acid group.
Uniqueness
N-((Cyclopropanecarbonyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of the quinoline moiety with the cyclopropanecarbonyl and acetimidamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] cyclopropanecarboxylate |
InChI |
InChI=1S/C15H15N3O3/c16-13(18-21-15(19)11-6-7-11)9-20-12-5-1-3-10-4-2-8-17-14(10)12/h1-5,8,11H,6-7,9H2,(H2,16,18) |
InChI Key |
JSRCAUTXPPDAGH-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
Canonical SMILES |
C1CC1C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
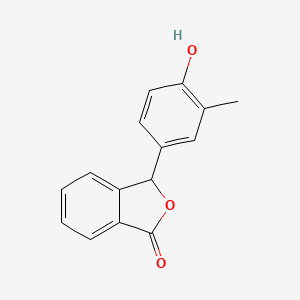
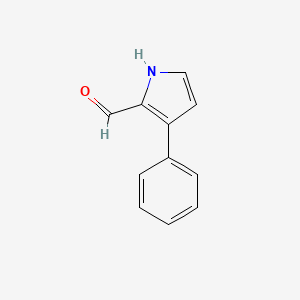
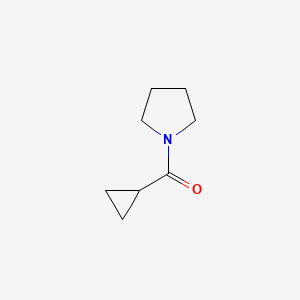
![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)



![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)
